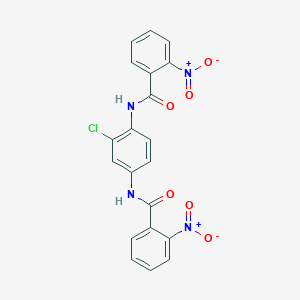![molecular formula C27H19N5O7 B3825653 2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)
2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide
Übersicht
Beschreibung
2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-(4-((2-nitrophenyl)amino)-4-oxobutyl)-2-nitrophenyl)-2-(phenylamino)benzamide.
Wirkmechanismus
The mechanism of action of 2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been found to have antibacterial and antifungal properties, leading to the death of bacteria and fungi. In Alzheimer's disease research, this compound has been found to inhibit the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide in lab experiments are its potential applications in various fields, including cancer research, Alzheimer's disease research, and antibacterial and antifungal research. However, the limitations of using this compound in lab experiments are its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for the research of 2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide. One direction is to further study its potential applications in cancer research, Alzheimer's disease research, and antibacterial and antifungal research. Another direction is to study the mechanism of action of this compound in more detail to better understand how it works. Finally, future research can focus on improving the synthesis method of this compound to make it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide has been extensively studied for its potential applications in various fields. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, and it has been found to be effective against various bacterial and fungal strains. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, where it has shown to inhibit the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O7/c33-25(17-9-11-18(12-10-17)29-26(34)21-5-1-3-7-23(21)31(36)37)28-19-13-15-20(16-14-19)30-27(35)22-6-2-4-8-24(22)32(38)39/h1-16H,(H,28,33)(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRWUIOGRHJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-{4-[(4-{[(2-nitrophenyl)carbonyl]amino}phenyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)

![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3825614.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![2-phenyl-N-(4-{6-[(phenylacetyl)amino]-1H,3'H-2,5'-bibenzimidazol-2'-yl}phenyl)acetamide](/img/structure/B3825621.png)
![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}](/img/structure/B3825637.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B3825660.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825671.png)